molecular formula C18H16ClN3O B15043978 5-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

5-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B15043978
M. Wt: 325.8 g/mol
InChI Key: UKPVVEINPACVSQ-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes a chloro group, a methyl group, and a phenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions: Introduction of the chloro, methyl, and phenyl groups can be carried out through various substitution reactions, such as Friedel-Crafts acylation or alkylation.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: A related pyrazole derivative with different substitution patterns.

    4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxamide: Another pyrazole compound with a similar structure but different substitution positions.

Uniqueness

5-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

5-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClN3O/c1-12-8-10-14(11-9-12)20-18(23)16-13(2)21-22(17(16)19)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23)

InChI Key

UKPVVEINPACVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)Cl

Origin of Product

United States

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